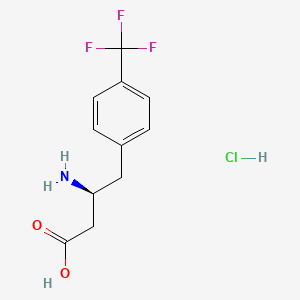

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring. The presence of the trifluoromethyl group can significantly alter the chemical properties of the compound, including its reactivity, acidity, and lipophilicity .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of the trifluoromethyl group into the phenyl ring, which can be achieved through various methods, such as the use of trifluoromethylation reagents .Molecular Structure Analysis

The compound contains a chiral center at the alpha carbon (adjacent to the carboxylic acid), which means it can exist in two different enantiomeric forms. The “(S)” in the name indicates the configuration of this chiral center .Chemical Reactions Analysis

As an amino acid derivative, this compound can participate in reactions typical for carboxylic acids and amines. For example, it can form amide bonds with other amines or acids. The trifluoromethyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Mickevičienė et al. (2015) involved converting 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids into derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride in developing new antimicrobial agents (Mickevičienė et al., 2015).

Synthesis of Aminobutyric Acids

Vasil'eva et al. (2016) discussed the synthesis of β-substituted γ-aminobutyric acid derivatives, highlighting the pharmacological significance of such compounds. They explored different synthesis methods for substituted aminobutyric acids, demonstrating their relevance in pharmaceutical research (Vasil'eva et al., 2016).

Metabolism in Cancer Drugs

Zhang et al. (2004) investigated the metabolism of chlorambucil, a compound related to this compound, by rat liver microsomal glutathione S-transferase. This study provides insight into the metabolic pathways and potential drug resistance mechanisms in cancer treatments (Zhang et al., 2004).

Development of Hypoxia-Selective Agents

A study by Mann et al. (1991) described the synthesis of chlorambucil N-oxide and its derivatives, aiming to develop hypoxia-selective antitumor agents. This research underlines the application of this compound in oncology (Mann et al., 1991).

Species Differences in Biotransformation

Pottier et al. (1978) examined the biotransformation of a structurally related compound, highlighting significant species differences. This research is relevant for understanding the metabolism and pharmacokinetics of related compounds in different species (Pottier et al., 1978).

作用機序

Target of Action

It’s known that similar compounds, such as trifluoromethylbenzenes, are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Compounds with similar structures, such as 4-(trifluoromethyl)phenylboronic acid, are known to be used as reactants in various chemical reactions, including suzuki-miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .

Biochemical Pathways

It’s known that similar compounds participate in suzuki-miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

It’s known that the success of similar compounds in suzuki-miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": ["(S)-4-chloro-3-hydroxybutanoic acid", "4-(trifluoromethyl)aniline", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "diethyl ether", "water"], "Reaction": ["1. Treatment of (S)-4-chloro-3-hydroxybutanoic acid with sodium hydroxide in water to form (S)-4-chloro-3-butenoic acid.", "2. Reaction of (S)-4-chloro-3-butenoic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (S)-3-(4-(trifluoromethyl)phenyl)-4-chlorobutenoic acid.", "3. Reduction of (S)-3-(4-(trifluoromethyl)phenyl)-4-chlorobutenoic acid using a reducing agent such as sodium borohydride or lithium aluminum hydride to form (S)-3-amino-4-(4-(trifluoromethyl)phenyl)butanoic acid.", "4. Conversion of (S)-3-amino-4-(4-(trifluoromethyl)phenyl)butanoic acid to its hydrochloride salt using hydrochloric acid in ethyl acetate/diethyl ether."]} } | |

CAS番号 |

270065-79-7 |

分子式 |

C11H12F3NO2 |

分子量 |

247.21 g/mol |

IUPAC名 |

(3S)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 |

InChIキー |

RCVBUWYXFGWFHR-VIFPVBQESA-N |

異性体SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C(F)(F)F |

SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |

正規SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)